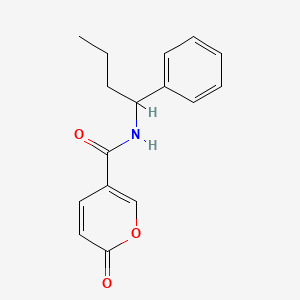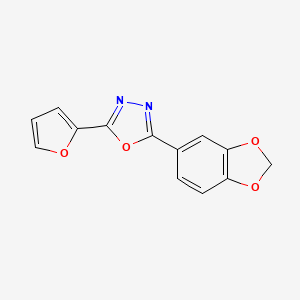![molecular formula C28H33NO6 B5988095 3-[4-(3-Carboxy-1-adamantyl)-3-nitrophenyl]adamantane-1-carboxylic acid](/img/structure/B5988095.png)
3-[4-(3-Carboxy-1-adamantyl)-3-nitrophenyl]adamantane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(3-Carboxy-1-adamantyl)-3-nitrophenyl]adamantane-1-carboxylic acid is a complex organic compound that belongs to the adamantane family Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Carboxy-1-adamantyl)-3-nitrophenyl]adamantane-1-carboxylic acid typically involves multiple steps, starting from adamantane. The key steps include:
Nitration: Introduction of the nitro group to the adamantane core.
Carboxylation: Introduction of carboxylic acid groups at specific positions on the adamantane structure.
Coupling Reactions: Formation of the final compound by coupling the nitrophenyl and carboxy-adamantane intermediates.
The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-Carboxy-1-adamantyl)-3-nitrophenyl]adamantane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Acid chlorides or amines for esterification and amidation, respectively.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of esters or amides.
Scientific Research Applications
3-[4-(3-Carboxy-1-adamantyl)-3-nitrophenyl]adamantane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a molecular probe or inhibitor in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-[4-(3-Carboxy-1-adamantyl)-3-nitrophenyl]adamantane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with target proteins, while the nitrophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-Adamantanecarboxylic acid: A simpler adamantane derivative with a single carboxylic acid group.
3-Phenyl-adamantane-1-carboxylic acid: Another adamantane derivative with a phenyl group instead of a nitrophenyl group.
3-(4-Nitrophenyl)adamantane-1-carboxylic acid: Similar structure but lacks the additional carboxylic acid group.
Uniqueness
3-[4-(3-Carboxy-1-adamantyl)-3-nitrophenyl]adamantane-1-carboxylic acid is unique due to the presence of both carboxylic acid and nitrophenyl groups, which impart distinct chemical properties and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industry.
Properties
IUPAC Name |
3-[4-(3-carboxy-1-adamantyl)-3-nitrophenyl]adamantane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33NO6/c30-23(31)27-10-16-3-17(11-27)7-25(6-16,14-27)20-1-2-21(22(5-20)29(34)35)26-8-18-4-19(9-26)13-28(12-18,15-26)24(32)33/h1-2,5,16-19H,3-4,6-15H2,(H,30,31)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEJDCGMYWYKSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)O)C4=CC(=C(C=C4)C56CC7CC(C5)CC(C7)(C6)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5988014.png)
![2-ethyl-3-(4-fluorophenyl)-7-(4-methoxybenzyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5988025.png)

![ethyl (3-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-2-yl)acetate](/img/structure/B5988037.png)

![N-(pyridin-2-ylmethyl)-2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5988066.png)

![5-[(3-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1-piperidinyl)carbonyl]-1H-benzimidazole](/img/structure/B5988078.png)
![2-[4-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B5988086.png)
![4-{1-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1H-imidazol-2-yl}-2-methoxyphenol](/img/structure/B5988089.png)
![2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide](/img/structure/B5988099.png)
![N-({1-[(5-acetyl-2-thienyl)carbonyl]-3-piperidinyl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5988120.png)
![N,N-diethyl-1-[5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-yl]pyrrolidin-3-amine](/img/structure/B5988123.png)
![2-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5988127.png)
